Senkyunolide F
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Overview
Description
Senkyunolide F is a natural phthalide compound predominantly found in the roots of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide F typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Senkyunolide F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its anti-inflammatory, anti-thrombotic, and neuroprotective effects. It is also being explored for its potential in treating cardiovascular diseases.
Mechanism of Action
Senkyunolide F exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Cardiovascular Effects: Modulates the activity of enzymes involved in the coagulation cascade, reducing the risk of thrombosis.
Neuroprotective Effects: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways related to cell survival.
Comparison with Similar Compounds
Senkyunolide I: Another phthalide compound with similar anti-inflammatory and cardiovascular effects.
Ligustilide: Known for its neuroprotective and anti-inflammatory properties.
Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness of Senkyunolide F: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-4,5-dihydro-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h4,6-8,13H,2-3,5H2,1H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWDGBGOZLBRY-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C=CCC2)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=C(C=CCC2)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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